6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole
Overview
Description
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism Of Action
The mechanism of action of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole are diverse and depend on the specific biological activity being studied. For example, in cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory diseases, 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole reduces the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. Furthermore, this compound has been found to possess antimicrobial activity by disrupting the cell membrane of pathogens.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its diverse biological activities. This compound can be used in various assays to study its antitumor, anti-inflammatory, and antimicrobial properties. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers. However, one limitation of using 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole. One area of interest is the development of novel derivatives of this compound that possess improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole and its potential as a therapeutic agent in various diseases. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity. Finally, the development of new synthetic methods for the production of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole may improve its accessibility for researchers and increase its potential for clinical use.
Synthesis Methods
The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methylphenyl isothiocyanate with 1,2-diaminobenzene in the presence of a catalyst such as sodium carbonate. This reaction yields 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole as a solid product that can be purified through recrystallization.
Scientific Research Applications
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole has been extensively studied for its potential as a therapeutic agent. It has been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole has exhibited antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
properties
IUPAC Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-2-4-10(5-3-9)11-8-14-6-7-15-12(14)13-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCROECMCYKQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318571 | |
Record name | 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole | |
CAS RN |
7008-64-2 | |
Record name | 6-(4-Methylphenyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7008-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 332724 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC332724 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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